[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate
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Overview
Description
[5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is a complex organometallic compound with the molecular formula C₃₄H₁₆F₁₈IrN₄P.
Preparation Methods
The synthesis of [5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate involves multiple steps, including the preparation of intermediate compounds and the final complexation with iridium. The reaction conditions typically require an inert atmosphere, controlled temperature, and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state iridium complexes.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: The compound is studied for its potential use in bioimaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism by which [5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction is mediated through the iridium center, which can undergo redox reactions and ligand exchange processes .
Comparison with Similar Compounds
Compared to other iridium complexes, [5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is unique due to its trifluoromethyl and difluoropyridinyl substituents, which enhance its stability and reactivity. Similar compounds include:
[Iridium(III) bis(2-phenylpyridine) (acetylacetonate)]: Known for its use in OLEDs.
[Iridium(III) tris(2-phenylpyridine)]: Commonly used in photoredox catalysis.
[Iridium(III) bis(2-(2,4-difluorophenyl)pyridine) (acetylacetonate)]: Used in similar applications but with different electronic properties.
Properties
Molecular Formula |
C34H16F18IrN4P |
---|---|
Molecular Weight |
1045.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C11H5F3N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1;+3 |
InChI Key |
YAONBOFRQWVDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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